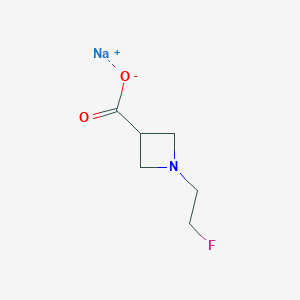

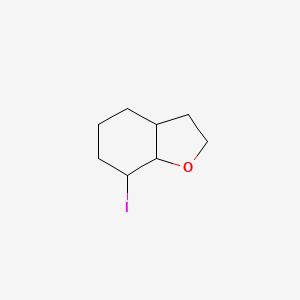

![molecular formula C27H25FN6OS B2552573 N-[2-[4-(2-氟苯基)哌嗪-1-基]乙基]-6-硫代亚甲基-5H-苯并咪唑并[1,2-c]喹唑啉-3-甲酰胺 CAS No. 688792-59-8](/img/structure/B2552573.png)

N-[2-[4-(2-氟苯基)哌嗪-1-基]乙基]-6-硫代亚甲基-5H-苯并咪唑并[1,2-c]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

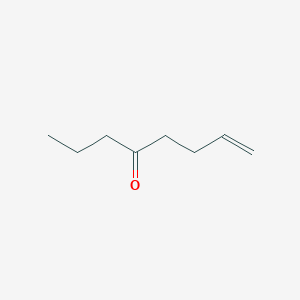

The compound , N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide, appears to be a derivative of quinazoline and benzimidazole with potential biological activity. While the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by halogenation and coupling reactions. Specifically, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives is achieved through the treatment of 6-bromo-2-iodoquinazoline with piperazine and subsequent reactions with arylisocyanates or arylisothiocyanates . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related quinazoline derivatives is confirmed using various spectroscopic techniques, including LC-MS, 1H and 13C NMR, IR, and mass spectra, along with elemental analysis . For the compound of interest, similar analytical methods would be employed to ascertain its structure and confirm the presence of the benzimidazoloquinazoline core, the piperazine moiety, and the fluorophenyl group.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl group. The piperazine moiety is known to participate in nucleophilic substitution reactions, while the fluorine atom could affect the electronic properties of the phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The thioamide group in the compound could also engage in reactions typical for sulfur-containing functional groups.

Physical and Chemical Properties Analysis

Antimicrobial and Antitumor Activity

The related compounds synthesized in paper demonstrated potential antimicrobial activity against various bacterial and fungal strains. In paper , the synthesized 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents showed promising antitumor activity against a range of cancer lines. These findings suggest that the compound may also possess biological activities worth investigating, particularly in the context of antimicrobial and anticancer research.

科学研究应用

抗癌活性

氨基和硫代苯并喹唑啉酮衍生物,包括与目标化合物相关的结构,已在钯催化的布赫瓦尔德-哈特维克偶联反应下合成。这些化合物对 HT29 和 HCT116 细胞系的潜在细胞毒性的生物筛选揭示了一些衍生物具有显着的抗癌活性,突出了该化合物在癌症研究和治疗中的潜力 (Nowak 等,2015)。

抗菌活性

新型的 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-氨基甲酰胺衍生物已被合成并评估了其对各种细菌物种的体外抗菌活性。其中一些化合物显示出潜在的抗菌活性,表明该化合物在开发新的抗菌剂中具有实用性 (Babu 等,2015)。

抗菌剂

氟代哌嗪和苯腈/烟腈稠合的喹唑啉衍生物已被合成并评估为潜在的抗菌剂。这些化合物表现出显着的抗菌活性,其最小抑菌浓度与对照药物相当。阐述了哌嗪环系统上氟和三氟甲基官能团的存在对不同生物物种的影响,表明它们在对抗细菌感染中具有潜力 (Patel 等,2020)。

抗肿瘤活性

一系列 2-芳基-7-氟-6-(4-甲基-l-哌嗪基)-4(3H)-喹唑啉酮被制备并评估了它们的抗肿瘤活性。这项研究为寻找新的和有效的抗肿瘤剂做出了贡献,证明了该化合物在癌症治疗药物开发中的相关性 (Abdel-Jalil 等,2005)。

作用机制

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUJIJXAZGKOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

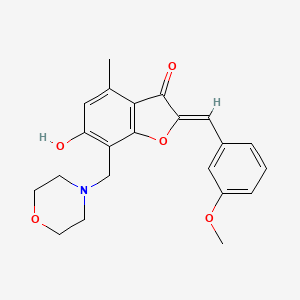

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)

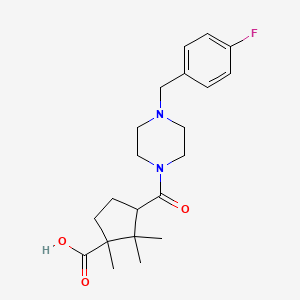

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)

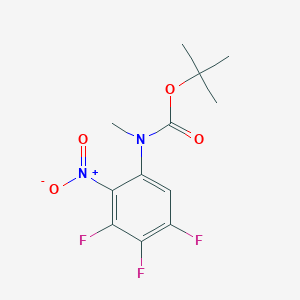

![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)

![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)